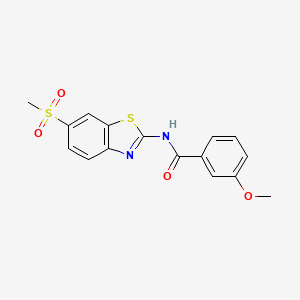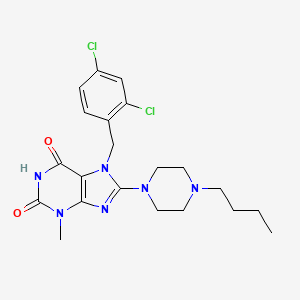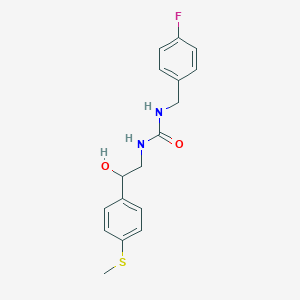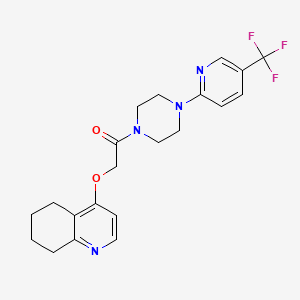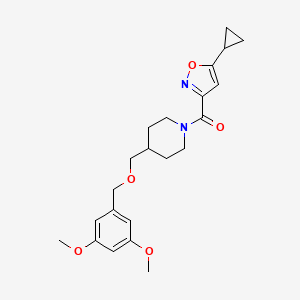
(5-Cyclopropylisoxazol-3-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a cyclopropyl group, an isoxazole ring, a piperidine ring, and a methanone group. It also contains a benzyl group with two methoxy substituents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions such as nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The compound has a complex structure with several rings. The isoxazole ring is a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions. The piperidine ring is a six-membered ring with one nitrogen atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Exploration
The synthesis of novel bioactive heterocycles, such as those involving isoxazole rings, has been a subject of interest. For example, the synthesis of compounds with antiproliferative activity through the manipulation of isoxazole and piperidinyl groups has been reported (Benaka Prasad et al., 2018). Such studies typically involve the characterization of these compounds using various spectroscopic techniques and X-ray diffraction studies to confirm their structures. These research efforts contribute to the understanding of how structural modifications can influence the biological activities of these compounds.
Bioactivation Pathways
The study of bioactivation pathways of compounds containing isoxazole rings has revealed insights into their metabolism and potential interactions with biological systems. For instance, the investigation into the bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes has shown how such compounds can undergo enzymatic cleavage, leading to the formation of reactive intermediates (Yu et al., 2011). This research highlights the importance of understanding the metabolic fate of isoxazole-containing compounds for their potential use in therapeutic applications.
Antimicrobial Activity
Research on the antimicrobial activity of compounds structurally related to the one has been conducted to identify potential new drugs. For example, the synthesis and in vitro evaluation of oxime derivatives for their antibacterial and antifungal activities highlight the potential of these compounds as antimicrobial agents (Mallesha & Mohana, 2014). Such studies are crucial for discovering new treatments for infections resistant to current antibiotics.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-9-16(10-19(11-18)27-2)14-28-13-15-5-7-24(8-6-15)22(25)20-12-21(29-23-20)17-3-4-17/h9-12,15,17H,3-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLJADJZINHPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone](/img/structure/B2863796.png)
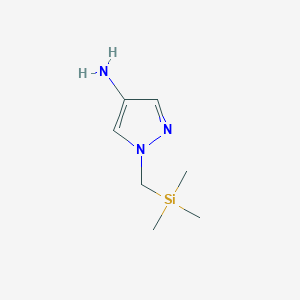
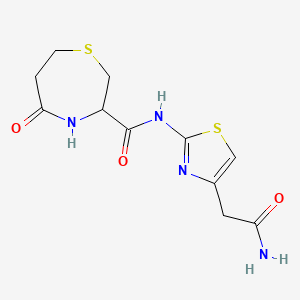
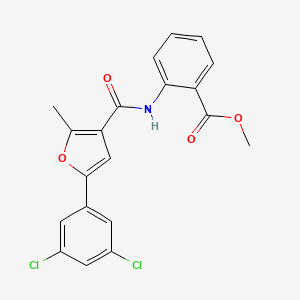
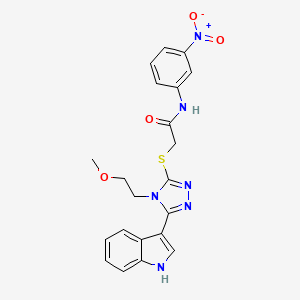
![3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2863803.png)
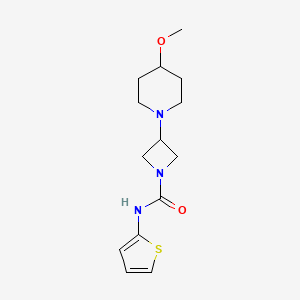
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2863806.png)
